6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14806121 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one .
Pharmacokinetics
Organofluorine compounds, which this compound is a part of, are known for their unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation .
Biochemical Analysis
Biochemical Properties
Related indole derivatives have been found to bind with high affinity to multiple receptors, suggesting potential interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-amino-3-phenyl-4-(1-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13(14-8-4-2-5-9-14)17-16(12-22)20(23)26-21-18(17)19(24-25-21)15-10-6-3-7-11-15/h2-11,13,17H,23H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIFBENZKXFKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387114 |
Source
|
Record name | F0894-0139 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-83-6 |
Source
|
Record name | F0894-0139 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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